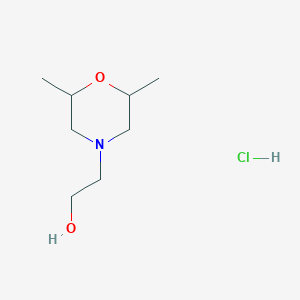
1-(3-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbonitrile
Descripción general
Descripción
1-(3-Chlorophenyl)-3-phenyl-1H-pyrazole-4-carbonitrile, commonly referred to as CPPC, is a heterocyclic aromatic compound with a molecular weight of 248.6 g/mol. It is a synthetic compound with a wide range of applications in the fields of pharmaceuticals and agrichemicals. CPPC is of interest due to its ability to act as an inhibitor of enzymes and its potential for use in the development of new drugs.
Aplicaciones Científicas De Investigación
CPPC has been the subject of numerous scientific studies in the fields of pharmaceuticals and agrichemicals. In pharmaceuticals, CPPC has been studied for its potential as an inhibitor of enzymes, such as choline acetyltransferase, tyrosine hydroxylase, and monoamine oxidase. In agrichemicals, CPPC has been studied for its potential as an insecticide and as an agent for controlling plant diseases.
Mecanismo De Acción
The mechanism of action of CPPC is not fully understood. However, it is believed to act as an enzyme inhibitor by binding to the active site of the enzyme, thus preventing the enzyme from catalyzing the reaction. Additionally, CPPC is thought to act as an insecticide by disrupting the nervous system of the insect.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of CPPC are not well understood. However, it is known that CPPC is an enzyme inhibitor and is capable of disrupting the nervous system of insects. Additionally, CPPC has been studied for its potential as an anti-inflammatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using CPPC in laboratory experiments are that it is a synthetic compound that is relatively easy to synthesize and is relatively stable. Additionally, CPPC has a wide range of applications in the fields of pharmaceuticals and agrichemicals. The limitations of using CPPC in laboratory experiments are that its mechanism of action is not fully understood and that its biochemical and physiological effects are not well understood.
Direcciones Futuras
There are a number of potential future directions for research on CPPC. These include further investigation into the mechanism of action of CPPC, further study of its biochemical and physiological effects, and further study of its potential as an inhibitor of enzymes and as an agent for controlling plant diseases. Additionally, further research could be conducted into the potential use of CPPC as an anti-inflammatory agent. Finally, further research could be conducted into the potential use of CPPC as an insecticide.
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-3-phenylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3/c17-14-7-4-8-15(9-14)20-11-13(10-18)16(19-20)12-5-2-1-3-6-12/h1-9,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBQSVFUTXIFJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C#N)C3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



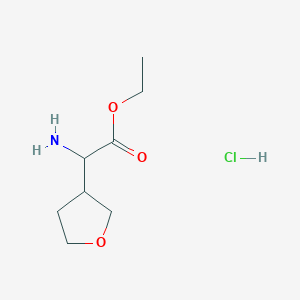
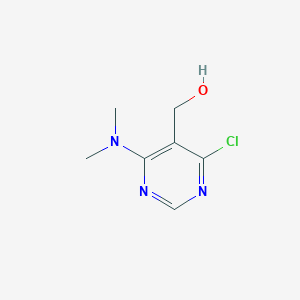
![2-[3-(Chlorosulfonyl)-4,5-dimethoxyphenyl]acetic acid](/img/structure/B1458853.png)
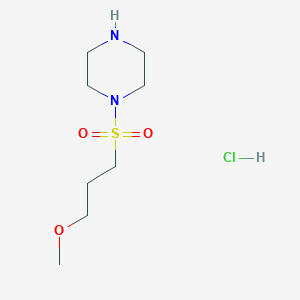
![[(2S)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine](/img/structure/B1458855.png)
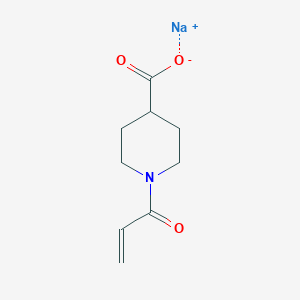
![[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine](/img/structure/B1458858.png)
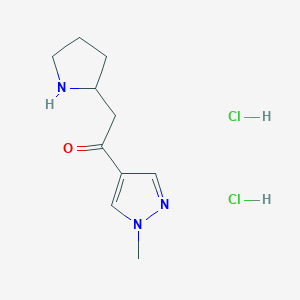


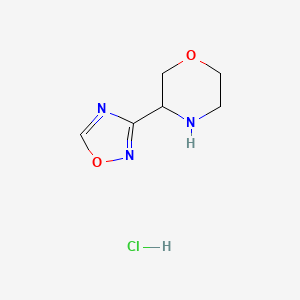

![1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one](/img/structure/B1458870.png)
